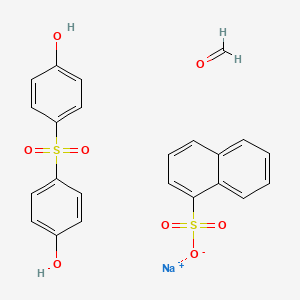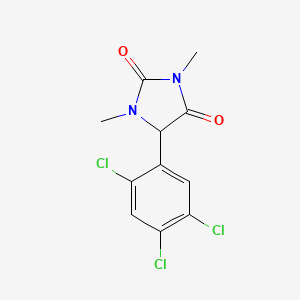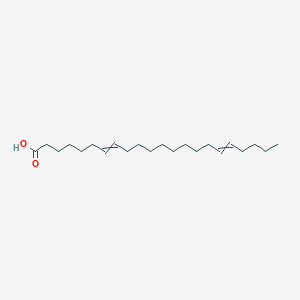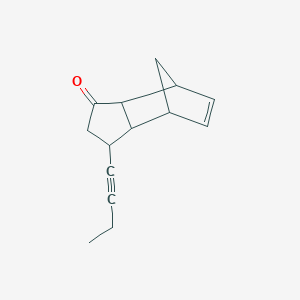
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dinitrophenyl group, a methylsulfanyl group, and a benzothiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of phenyl compounds to introduce nitro groups, followed by the formation of the benzothiazole ring through cyclization reactions. The methylsulfanyl group is then introduced via thiolation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and benzothiazole ring play crucial roles in its reactivity and biological activity. It may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
Benzothiazole: A simpler compound with a similar ring structure, used in the production of rubber accelerators.
Methylsulfanylbenzothiazole: A related compound with similar thiolation properties.
Uniqueness
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63481-67-4 |
|---|---|
Molecular Formula |
C14H10N4O4S2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2-methylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C14H10N4O4S2/c1-23-14-16-11-4-2-8(6-13(11)24-14)15-10-5-3-9(17(19)20)7-12(10)18(21)22/h2-7,15H,1H3 |
InChI Key |
CGJQPNRBCQBPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)


![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)


![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
